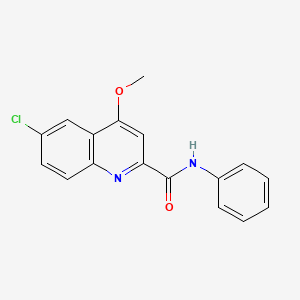

6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide

Description

6-Chloro-4-methoxy-N-phenylquinoline-2-carboxamide is a quinoline-based carboxamide derivative characterized by:

- Chloro substituent at position 6, enhancing electrophilic reactivity and influencing binding interactions.

- Methoxy group at position 4, contributing to electron-donating effects and modulating solubility.

Propriétés

IUPAC Name |

6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-22-16-10-15(17(21)19-12-5-3-2-4-6-12)20-14-8-7-11(18)9-13(14)16/h2-10H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEGLMWSGCOHEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide, can be achieved through various classical methods such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses . These methods involve the construction of the quinoline scaffold through different reaction conditions and reagents.

Industrial Production Methods: Industrial production of quinoline derivatives often involves transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to enhance the efficiency and yield of the desired compounds while minimizing environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of quinoline derivatives include methanesulfonic acid (MsOH), phenylhydrazine hydrochloride, and other catalytic agents . Reaction conditions often involve reflux in methanol (MeOH) or other solvents to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives with high yields .

Applications De Recherche Scientifique

6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Quinoline derivatives are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties . They are extensively used in the treatment of various infections, including urinary tract, respiratory, and bone joint infections, as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

Mécanisme D'action

The mechanism of action of quinoline derivatives, including 6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide, involves the inhibition of DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . This leads to rapid bacterial death and makes these compounds effective antimicrobial agents. Additionally, quinoline derivatives can inhibit various molecular targets and pathways, contributing to their diverse biological activities.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

Position 6 Substituents

- 6-Chloro : Enhances lipophilicity and electron-withdrawing effects (target compound) .

- 6-Fluoro/6-Bromo: Found in analogs like 6-fluoro-4-oxo-1,4-dihydroquinoline () and 6-bromo-1H-indole-2,3-dione (). Fluorine increases metabolic stability, while bromine adds steric bulk.

Position 4 Substituents

- 4-Carboxylic Acid: Seen in 6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid (), which increases acidity and metal-binding capacity.

Position 2 Modifications

- Carboxamide Side Chain: N-Phenyl (target compound): Aromatic interactions dominate. Pyridinyl: In 6-chloro-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide (), nitrogen atoms enable hydrogen bonding and coordination with metal ions. Morpholino/Diethylamino: In compounds like 5a5 and 5a6 (), these groups enhance water solubility and bioavailability through polar interactions .

Physical-Chemical Properties

*Calculated based on molecular formula.

Activité Biologique

6-Chloro-4-methoxy-N-phenylquinoline-2-carboxamide is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a chloro and methoxy substituent, as well as a phenyl group attached to the carboxamide. This unique structure contributes to its biological activity.

Chemical Formula: C16H14ClN3O2

CAS Number: 950272-12-5

The biological activity of 6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular processes. Notably, it has been shown to:

- Inhibit DNA Synthesis: The compound interferes with bacterial DNA gyrase and type IV topoisomerase, which are crucial for DNA replication.

- Engage with PI3Kα: Molecular docking studies suggest that it occupies the binding site of PI3Kα, a key player in cancer cell proliferation .

Anticancer Properties

Research indicates that 6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide exhibits significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 | 37.4 |

| HCT-116 | 8.9 |

| COLO205 | 0.32 |

| H460 | 0.89 |

These findings suggest that modifications on the quinoline scaffold can enhance its anticancer efficacy, particularly against colorectal and lung cancers .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. Its structural features allow it to interact with bacterial enzymes, inhibiting their function and leading to cell death.

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of quinoline compounds highlight the importance of specific substituents in enhancing biological activity. The presence of both chloro and methoxy groups on the quinoline nucleus appears to be crucial for its inhibitory effects on cancer cell lines.

Table 2: Comparison of Quinoline Derivatives

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Chloro-4-methoxy-N-phenylquinoline-2-carboxamide | Chloro and methoxy substituents | High antiproliferative activity |

| N-(3-methylphenyl)-6-chloroquinoline | Lacks methoxy group | Reduced activity |

| 4-Methoxy-N-(3-methylphenyl)quinoline | Lacks chloro substituent | Altered reactivity |

This table illustrates how variations in substitution can significantly impact the biological properties of quinoline derivatives.

Case Studies

Several studies have focused on the biological evaluation of 6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide:

- Study on Anticancer Activity: A study highlighted its effectiveness against colorectal cancer cell lines, demonstrating an IC50 as low as 8.9 µM for HCT-116 cells, indicating strong potential for therapeutic applications in oncology .

- Molecular Docking Studies: Research involving molecular docking revealed that the compound interacts favorably with key residues in PI3Kα, suggesting a mechanism by which it may inhibit cancer cell growth through disruption of signaling pathways critical for survival and proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.